Cas no 64416-88-2 (2-(4-Chlorophenoxy)-2-methyl-1-methylethyl Ester Propanoic Acid)

2-(4-Chlorophenoxy)-2-methyl-1-methylethyl Ester Propanoic Acid structure
64416-88-2 structure
商品名:2-(4-Chlorophenoxy)-2-methyl-1-methylethyl Ester Propanoic Acid
CAS番号:64416-88-2
MF:C13H17O3Cl
メガワット:256.72528
CID:501688

2-(4-Chlorophenoxy)-2-methyl-1-methylethyl Ester Propanoic Acid 化学的及び物理的性質

名前と識別子

    • Propanoic acid,2-(4-chlorophenoxy)-2-methyl-, 1-methylethyl ester
    • Isopropyl 2-(4-chlorophenoxy)-2-Methylpropanoate
    • propan-2-yl 2-(4-chlorophenoxy)-2-methylpropanoate
    • AC1MCZSU
    • AG-G-41754
    • CTK5C1222
    • FT-0627468
    • MolPort-001-765-363
    • RDP00168
    • 2-(4-Chlorophenoxy)-2-methyl-1-methylethyl Ester Propanoic Acid

計算された属性

  • せいみつぶんしりょう: 256.08700

じっけんとくせい

  • ふってん: 154 °C
  • PSA: 35.53000
  • LogP: 3.44900

2-(4-Chlorophenoxy)-2-methyl-1-methylethyl Ester Propanoic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
P786410-10mg
2-(4-Chlorophenoxy)-2-methyl-1-methylethyl Ester Propanoic Acid
64416-88-2
10mg
$ 50.00 2022-06-03
TRC
P786410-50mg
2-(4-Chlorophenoxy)-2-methyl-1-methylethyl Ester Propanoic Acid
64416-88-2
50mg
$ 115.00 2022-06-03
TRC
P786410-100mg
2-(4-Chlorophenoxy)-2-methyl-1-methylethyl Ester Propanoic Acid
64416-88-2
100mg
$ 160.00 2022-06-03

2-(4-Chlorophenoxy)-2-methyl-1-methylethyl Ester Propanoic Acid 関連文献

2-(4-Chlorophenoxy)-2-methyl-1-methylethyl Ester Propanoic Acidに関する追加情報

Professional Introduction to 2-(4-Chlorophenoxy)-2-methyl-1-methylethyl Ester Propanoic Acid (CAS No. 64416-88-2)

2-(4-Chlorophenoxy)-2-methyl-1-methylethyl Ester Propanoic Acid, with the chemical formula C11H15ClO2, is a compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 64416-88-2, belongs to the class of phenoxyacetic acid derivatives, which are widely studied for their pharmacological effects. The presence of a chloro substituent on the phenyl ring and the specific esterification pattern contributes to its distinct chemical profile, making it a subject of interest for further research and development.

The synthesis of 2-(4-Chlorophenoxy)-2-methyl-1-methylethyl Ester Propanoic Acid involves a series of well-established organic reactions, including esterification and chlorination. The process typically begins with the reaction of 4-chlorophenol with isobutyl methyl ketone in the presence of an acid catalyst, leading to the formation of the desired ester. This synthetic route highlights the compound's accessibility while maintaining high purity standards, which are crucial for pharmaceutical applications.

In recent years, there has been growing interest in phenoxyacetic acid derivatives due to their potential as intermediates in drug development. Specifically, compounds with a chloro substituent on the phenyl ring have shown promise in various pharmacological assays. For instance, studies have indicated that such derivatives may exhibit herbicidal properties, although their primary focus has been on their biological activity rather than agricultural applications. The structural features of 2-(4-Chlorophenoxy)-2-methyl-1-methylethyl Ester Propanoic Acid make it an intriguing candidate for further investigation into its pharmacokinetic and pharmacodynamic properties.

One of the most compelling aspects of this compound is its potential as a lead structure in the development of new therapeutic agents. The chloro group and the ester functionality provide multiple sites for chemical modification, allowing researchers to fine-tune its biological activity. Recent advancements in computational chemistry have enabled the use of molecular modeling techniques to predict the binding interactions of this compound with biological targets. These studies suggest that it may interact with enzymes and receptors involved in various metabolic pathways, making it a valuable candidate for drug discovery.

The chemical stability of 2-(4-Chlorophenoxy)-2-methyl-1-methylethyl Ester Propanoic Acid is another critical factor that contributes to its suitability for pharmaceutical applications. Research has demonstrated that this compound exhibits good stability under standard storage conditions, which is essential for maintaining its efficacy over time. Additionally, its solubility profile in common organic solvents makes it amenable to formulation into various drug delivery systems.

From a regulatory perspective, the handling and use of 2-(4-Chlorophenoxy)-2-methyl-1-methylethyl Ester Propanoic Acid must comply with established safety guidelines to ensure the protection of researchers and end-users. While it is not classified as a hazardous material under current regulations, proper laboratory practices should be followed to minimize any potential risks associated with its use.

The future directions for research on 2-(4-Chlorophenoxy)-2-methyl-1-methylethyl Ester Propanoic Acid are multifaceted. One area of focus is exploring its potential as an intermediate in the synthesis of more complex molecules with enhanced therapeutic properties. Additionally, investigating its interactions with biological targets at a molecular level could provide insights into its mechanisms of action and potential side effects.

In conclusion, 2-(4-Chlorophenoxy)-2-methyl-1-methylethyl Ester Propanoic Acid (CAS No. 64416-88-2) is a compound with significant potential in pharmaceutical chemistry. Its unique structural features and favorable chemical properties make it an attractive candidate for further research and development. As our understanding of its biological activity and synthetic pathways continues to evolve, this compound may play a crucial role in the discovery and development of new therapeutic agents.

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